molecular formula C10H15NOS B15232404 (1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL

Cat. No.: B15232404
M. Wt: 197.30 g/mol
InChI Key: NPCXYJUMAXOZMY-GMSGAONNSA-N
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Description

(1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. The compound features a thiophene ring substituted with a methyl group and an amino alcohol moiety, making it a versatile molecule for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylthiophene as the starting material.

    Functional Group Introduction: The thiophene ring is functionalized to introduce the amino and hydroxyl groups. This can be achieved through various methods, including

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts like palladium or platinum to achieve selective reduction.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as amino and hydroxyl groups, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(2-thiophenyl)propan-2-OL: A similar compound without the methyl substitution on the thiophene ring.

Uniqueness

    Chirality: The specific (1S,2R) configuration imparts unique stereochemical properties.

    Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and biological interactions.

This detailed article provides a comprehensive overview of (1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1

InChI Key

NPCXYJUMAXOZMY-GMSGAONNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1SC)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1SC)N)O

Origin of Product

United States

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